molecular formula C20H23ClN4O2 B5154591 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide

Cat. No. B5154591
M. Wt: 386.9 g/mol
InChI Key: YWBBYPYFEIOMQG-UHFFFAOYSA-N
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Description

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide, commonly known as NAPA, is a chemical compound with potential therapeutic applications. It belongs to the class of acetamide derivatives and has been the subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of NAPA is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Specifically, NAPA has been shown to enhance the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating anxiety and seizure activity. NAPA may also act on other neurotransmitter systems, such as glutamate and serotonin, to produce its therapeutic effects.
Biochemical and Physiological Effects
NAPA has been shown to produce a range of biochemical and physiological effects. In animal studies, NAPA has been shown to reduce inflammation, lower pain thresholds, and reduce seizure activity. Additionally, NAPA has been shown to reduce anxiety and depression-like behaviors in animal models. These effects are thought to be mediated by the modulation of neurotransmitter activity in the brain.

Advantages and Limitations for Lab Experiments

NAPA has several advantages for lab experiments, including its stability and ease of synthesis. Additionally, NAPA has been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using NAPA in lab experiments. For example, the mechanism of action of NAPA is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several potential future directions for research on NAPA. One area of interest is the development of NAPA as a treatment for neurological disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the mechanism of action of NAPA and to identify potential drug targets. Finally, future research may focus on the development of novel NAPA derivatives with improved therapeutic properties.
Conclusion
In conclusion, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of NAPA and to develop novel derivatives with improved properties.

Synthesis Methods

The synthesis of NAPA involves several steps, including the reaction of 2-chloroacetophenone with piperazine, followed by the reaction of the resulting product with 3-pyridinecarboxaldehyde. The final step involves the reaction of the intermediate product with acetic anhydride to yield NAPA. The purity of the compound can be enhanced through recrystallization and column chromatography.

Scientific Research Applications

NAPA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also suggested that NAPA may have potential as a treatment for anxiety, depression, and neurological disorders. Additionally, NAPA has been investigated for its potential use in cancer treatment.

properties

IUPAC Name

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c1-15(26)24-9-11-25(12-10-24)20-17(6-4-8-22-20)14-23-19(27)13-16-5-2-3-7-18(16)21/h2-8H,9-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBBYPYFEIOMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide

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